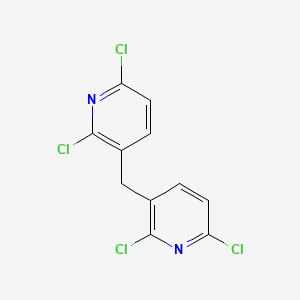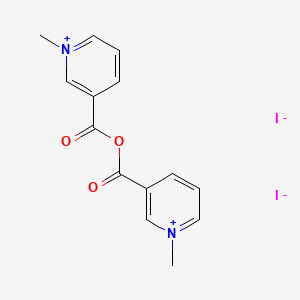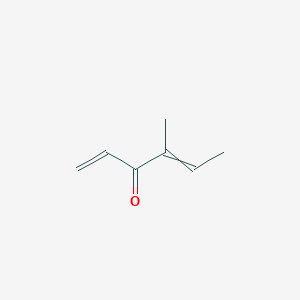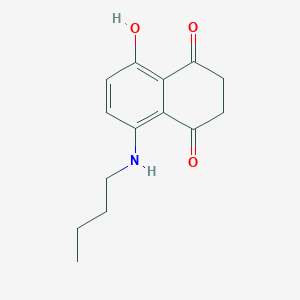
N''-(2-Aminophenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’‘-(2-Aminophenyl)guanidine is a compound that belongs to the guanidine family, which is known for its versatile functional groups. Guanidines are significant in various biological processes and have applications in pharmaceuticals, organocatalysis, and organic synthesis . N’'-(2-Aminophenyl)guanidine, in particular, has unique properties that make it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’'-(2-Aminophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2-aminophenylamine with cyanamide in the presence of a catalyst such as scandium (III) triflate under mild conditions in water . Another method includes the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis . These methods provide efficient and straightforward access to the compound with high yields.
Industrial Production Methods
Industrial production of N’'-(2-Aminophenyl)guanidine often involves large-scale synthesis using similar methods as described above. The use of transition metal catalysts and guanylation reactions with carbodiimides are common in industrial settings due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N’'-(2-Aminophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as palladium or copper . Reaction conditions typically involve mild temperatures and solvents like water or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted guanidines .
Wissenschaftliche Forschungsanwendungen
N’'-(2-Aminophenyl)guanidine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N’'-(2-Aminophenyl)guanidine involves its ability to form hydrogen bonds and interact with molecular targets. The compound’s high basicity and planarity allow it to bind effectively to enzymes and receptors, influencing various biochemical pathways . It can inhibit specific enzymes or act as an agonist or antagonist at receptor sites, depending on its structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N’'-(2-Aminophenyl)guanidine include other guanidines such as:
- N,N’-Disubstituted guanidines
- Cyclic guanidines like 2-aminoimidazolines
- Thiourea derivatives
Uniqueness
N’'-(2-Aminophenyl)guanidine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. Its versatility and efficiency in synthesis make it a valuable compound in both research and industrial applications .
Eigenschaften
IUPAC Name |
2-(2-aminophenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H,8H2,(H4,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTBLQOLHRQIRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80613814 |
Source


|
| Record name | N''-(2-Aminophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80613814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113630-29-8 |
Source


|
| Record name | N''-(2-Aminophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80613814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4,5-Dimethyl-1-azabicyclo[3.3.1]nona-3,6-dien-3-yl)ethan-1-one](/img/structure/B14317556.png)
![2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate](/img/structure/B14317557.png)

![5-{2-[1-(4-Chlorophenyl)ethyl]-1,3-dioxolan-2-yl}-1-methyl-1H-imidazole](/img/structure/B14317575.png)


![2-{[(Propan-2-yl)carbamoyl]oxy}ethyl prop-2-enoate](/img/structure/B14317591.png)

![2-([1,1'-Biphenyl]-4-yl)-5-[3-([1,1'-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole](/img/structure/B14317599.png)
![2-{[4-(2-Hydroxyethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-ol](/img/structure/B14317612.png)

